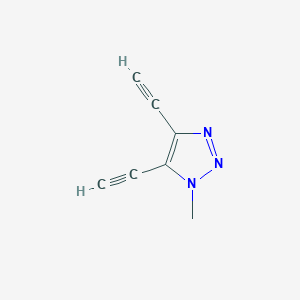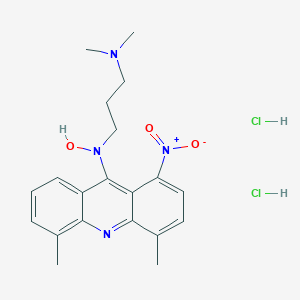
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that is widely used in scientific research. It is also known as Lucigenin, which is a commonly used chemiluminescent probe in the field of biochemistry. This compound is used to study the redox reactions of various biological molecules, such as enzymes, proteins, and DNA.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the generation of reactive oxygen species (ROS) through a redox cycle. This compound is reduced by biological molecules, such as enzymes and proteins, to form a radical anion. The radical anion then reacts with molecular oxygen to form a superoxide anion. This superoxide anion can then react with other molecules to form other reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride are related to its ability to generate reactive oxygen species. These reactive oxygen species can cause oxidative damage to biological molecules, such as DNA, proteins, and lipids. This compound is also known to induce apoptosis, or programmed cell death, in certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride in lab experiments include its ability to generate reactive oxygen species, which can be used to study the redox reactions of various biological molecules. This compound is also relatively easy to synthesize and is commercially available. However, the limitations of using this compound include its potential toxicity and its ability to induce apoptosis in certain types of cells.
Direcciones Futuras
There are many future directions for the study of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One potential direction is the development of new chemiluminescent probes that can be used to study the redox reactions of biological molecules. Another direction is the study of the role of reactive oxygen species in various biological processes, such as aging and disease. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be explored further.
Métodos De Síntesis
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of propanediamine with 4,5-dimethyl-1-nitroacridin-9-yl chloride. The resulting compound is then treated with dimethyl sulfate to form the final product. This synthesis method is well-established and has been used for many years.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is used in a wide range of scientific research applications. It is commonly used as a chemiluminescent probe to study the redox reactions of various biological molecules. It is also used in the field of biochemistry to study the activity of enzymes and proteins. This compound is also used in the study of DNA damage and repair.
Propiedades
Número CAS |
176915-36-9 |
|---|---|
Nombre del producto |
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Fórmula molecular |
C20H26Cl2N4O3 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O3.2ClH/c1-13-7-5-8-15-18(13)21-19-14(2)9-10-16(24(26)27)17(19)20(15)23(25)12-6-11-22(3)4;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
Clave InChI |
AZOHGBBRYPHWGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
Otros números CAS |
176915-36-9 |
Sinónimos |
N-(3-dimethylaminopropyl)-N-(4,5-dimethyl-1-nitro-acridin-9-yl)hydroxy lamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



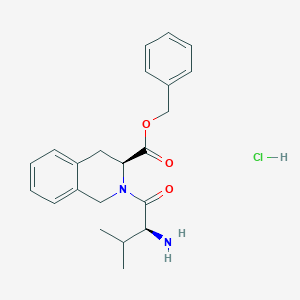
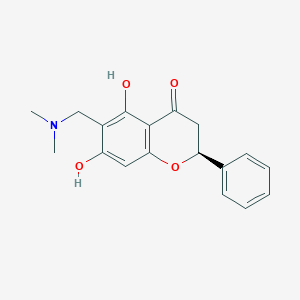
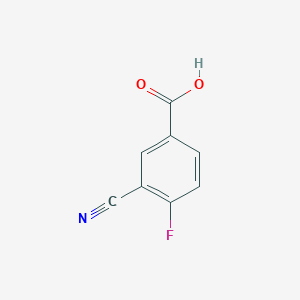
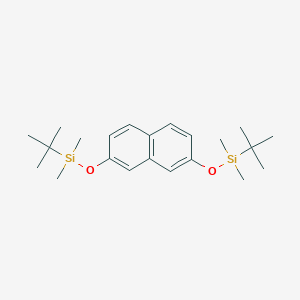
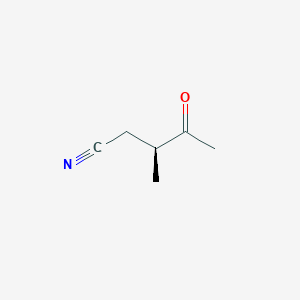
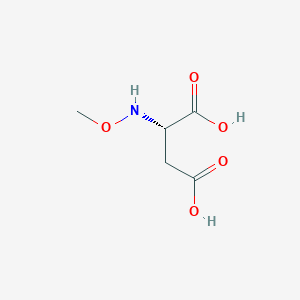



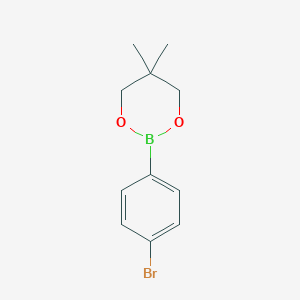
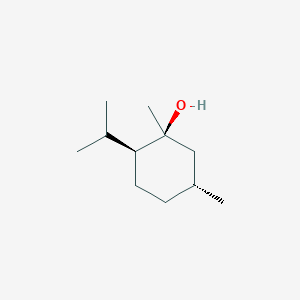
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

